methyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Description
Methyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound with the molecular formula C₁₃H₁₀BrNO₄S. It is known for its unique structure, which includes a thiazolidine ring, a bromobenzylidene group, and an acetate moiety.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4S/c1-19-11(16)7-15-12(17)10(20-13(15)18)6-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTRTXWJEHWBAU-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 4-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, followed by esterification with methyl acetate. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Methyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring and bromobenzylidene group are believed to play crucial roles in its biological activity. It may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Methyl [(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Methyl [(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Uniqueness
Methyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to the presence of the bromine atom in the benzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
